molecular formula C17H16BrClN2O3S B5015470 N-(4-bromophenyl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide

N-(4-bromophenyl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide

Cat. No.: B5015470
M. Wt: 443.7 g/mol
InChI Key: BOROGNYBUZNKBE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with bromophenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrrolidine ring, followed by the introduction of the bromophenyl and chlorophenyl groups through substitution reactions. The sulfonylation step is crucial and requires specific reagents and conditions to ensure the correct functional group is attached to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(4-bromophenyl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action for N-(4-bromophenyl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially affecting enzyme activity or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide
  • N-(4-chlorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide

Uniqueness

N-(4-bromophenyl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide is unique due to the specific combination of bromophenyl and chlorophenyl groups attached to the pyrrolidine ring

Properties

IUPAC Name

N-(4-bromophenyl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O3S/c18-12-3-7-14(8-4-12)20-17(22)16-2-1-11-21(16)25(23,24)15-9-5-13(19)6-10-15/h3-10,16H,1-2,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOROGNYBUZNKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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